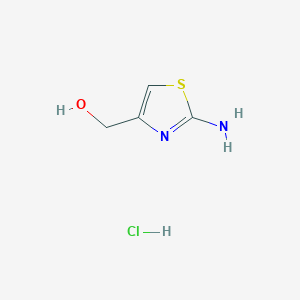

(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride

Description

BenchChem offers high-quality (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-amino-1,3-thiazol-4-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS.ClH/c5-4-6-3(1-7)2-8-4;/h2,7H,1H2,(H2,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUHLMXMONTRMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Amino-1,3-thiazol-4-yl)methanol Hydrochloride: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its versatile chemical nature and ability to form key hydrogen bond interactions allow it to serve as a pharmacophore in drugs with applications ranging from antimicrobial and anti-inflammatory to anticancer agents.[3][4] This guide focuses on a specific, functionalized derivative, (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride. This compound is of significant interest to researchers and drug development professionals as a versatile building block for synthesizing more complex molecules. The presence of three key functional groups—a primary amine, a primary alcohol, and the thiazole heterocycle—provides multiple reaction sites for chemical modification. This technical whitepaper provides a comprehensive overview of its chemical properties, a validated synthesis protocol, spectroscopic profile, and potential applications, serving as a critical resource for its use in discovery and development workflows.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a compound are critical for its handling, formulation, and integration into synthetic pathways. (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride is a salt, which typically enhances stability and aqueous solubility compared to its free base form. While specific experimental data for this exact salt is not widely published, the properties can be reliably predicted based on the free base and related structures.

| Property | Value | Source / Rationale |

| IUPAC Name | (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride | Standard Nomenclature |

| Molecular Formula | C₄H₇ClN₂OS | Calculated |

| Molecular Weight | 166.63 g/mol | Calculated |

| CAS Number | Not explicitly assigned. (Free base: 13645-35-9) | Inferred from databases |

| Appearance | Expected to be a white to light-brown crystalline solid | Based on related aminothiazole salts[5] |

| Solubility | Soluble in water, DMSO, and methanol. Sparingly soluble in ethanol.[6] | Typical for small molecule hydrochloride salts.[7] |

| Melting Point | Data not available. Expected to be >150 °C (with decomposition). | Higher than the free base due to ionic character. |

| pKa (Predicted) | ~4.5-5.5 (for the aminothiazole ring nitrogen) | Estimated based on similar 2-aminothiazole structures. |

Spectroscopic Profile for Structural Elucidation

Accurate characterization is essential for verifying the identity and purity of a synthesized compound. The following section details the expected spectroscopic data for (2-Amino-1,3-thiazol-4-yl)methanol.

¹H NMR Spectroscopy

(Solvent: DMSO-d₆, 400 MHz)

The proton NMR spectrum provides a clear map of the hydrogen atoms in the molecule.

-

δ ~7.0-7.5 ppm (s, 2H, -NH₂): A broad singlet corresponding to the two protons of the primary amino group. The chemical shift and broadness can vary with concentration and water content.

-

δ ~6.5-6.7 ppm (s, 1H, Thiazole C5-H): A sharp singlet for the single proton on the thiazole ring. Its position in the aromatic region confirms the heterocyclic structure.

-

δ ~5.0-5.5 ppm (t, 1H, -OH): A triplet (or broad singlet) for the hydroxyl proton, coupled to the adjacent methylene group. This peak will disappear upon a D₂O exchange.

-

δ ~4.3-4.5 ppm (d, 2H, -CH₂OH): A doublet for the two methylene protons, coupled to the hydroxyl proton. Upon D₂O exchange, this signal would collapse into a singlet.

¹³C NMR Spectroscopy

(Solvent: DMSO-d₆, 100 MHz)

Carbon NMR helps to identify all unique carbon environments.

-

δ ~170 ppm (C2): The carbon atom of the thiazole ring bonded to the amino group (C=N).

-

δ ~145-150 ppm (C4): The thiazole ring carbon attached to the methanol group.

-

δ ~105-110 ppm (C5): The thiazole ring carbon bonded to the hydrogen atom.

-

δ ~58-60 ppm (-CH₂OH): The carbon of the hydroxymethyl group.

FT-IR Spectroscopy

(Method: KBr Pellet)

Infrared spectroscopy is used to identify the presence of key functional groups.

-

3100-3400 cm⁻¹ (broad): Overlapping stretches for the O-H (alcohol) and N-H (amine) bonds. Hydrogen bonding results in a broad signal.[8]

-

~1630 cm⁻¹ (strong): The C=N stretching vibration characteristic of the thiazole ring.[9]

-

~1540 cm⁻¹: N-H bending vibration of the primary amine.

-

~1020 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.

Mass Spectrometry

(Method: ESI+)

Mass spectrometry confirms the molecular weight of the parent molecule (free base).

-

Expected [M+H]⁺: 131.03 m/z for the free base (C₄H₆N₂OS). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Synthesis and Reactivity

Synthetic Pathway: Hantzsch Thiazole Synthesis

The most reliable and common method for constructing the 2-aminothiazole ring is the Hantzsch synthesis. This involves the condensation reaction between an α-halocarbonyl compound and a thiourea derivative. For (2-Amino-1,3-thiazol-4-yl)methanol, the key precursor is 1-chloro-3-hydroxyacetone (or a protected version thereof).

The overall workflow is a two-step process: halogenation of a suitable keto-alcohol followed by cyclization.

Caption: Hantzsch synthesis workflow for (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride.

Experimental Protocol: Synthesis

This protocol describes a self-validating system where the identity and purity of the final product are confirmed through standard analytical techniques.

Step 1: Synthesis of 1-Chloro-3-hydroxyacetone (Intermediate)

-

Rationale: This step creates the required α-haloketone backbone for the cyclization reaction. Dihydroxyacetone is a readily available and safe starting material.

-

Suspend dihydroxyacetone (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (N₂).

-

Bubble dry hydrogen chloride gas through the suspension with vigorous stirring for 2-3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure to yield the crude intermediate, which is often used directly in the next step without further purification due to its instability.

Step 2: Cyclization to form (2-Amino-1,3-thiazol-4-yl)methanol (Free Base)

-

Rationale: This is the key ring-forming step. Thiourea acts as the nucleophile, attacking the carbonyl carbon, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

-

Dissolve thiourea (1.1 eq) in ethanol.

-

Add the crude 1-chloro-3-hydroxyacetone (1.0 eq) solution dropwise to the thiourea solution at room temperature.

-

Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.[8]

-

The product may precipitate. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.

-

Purify the product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).[1]

Step 3: Conversion to Hydrochloride Salt

-

Rationale: Converting the free base to its hydrochloride salt improves stability, crystallinity, and handling properties.

-

Dissolve the purified free base in a minimal amount of anhydrous methanol or diethyl ether.

-

Cool the solution to 0 °C.

-

Slowly add a solution of HCl in diethyl ether (2M) dropwise until the pH is acidic (~pH 2).

-

A precipitate will form. Stir the suspension at 0 °C for 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride as a solid.

Step 4: Characterization

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry as described in Section 2.

-

Determine the melting point of the final salt.

Applications in Drug Discovery and Development

The title compound is not an active pharmaceutical ingredient itself but rather a high-value synthetic intermediate.[10] Its utility stems from the orthogonal reactivity of its functional groups.

-

Scaffold for Library Synthesis: The 2-amino group can be readily acylated, sulfonated, or used in reductive amination to build a diverse library of derivatives for screening.[1]

-

Linker Chemistry: The primary alcohol provides a handle for introducing linkers, connecting the thiazole core to other pharmacophores, or for attachment to solid supports for combinatorial chemistry.

-

Precursor to Bioactive Molecules: The 2-aminothiazole core is found in numerous approved drugs. This specific building block, with its C4-methanol substitution, is particularly relevant for synthesizing analogs of drugs like the CDK inhibitor Ribociclib or certain antibiotics where a functionalized side chain at this position is crucial for activity.

Caption: Reactivity sites and their application pathways in drug discovery.

Safety, Handling, and Storage

-

Hazard Identification:

-

Recommended Handling Procedures:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid generating dust. Handle as a solid and weigh carefully.

-

Wash hands thoroughly after handling.[6]

-

-

Spill Management:

-

In case of a small spill, dampen the solid material with a suitable solvent like ethanol to prevent dust formation, and carefully transfer it to a sealed container for disposal.[5]

-

Clean the spill area with soap and water.

-

-

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from strong oxidizing agents and strong acids.

-

References

-

PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). National Center for Biotechnology Information. Available at: [Link]

-

The Royal Society of Chemistry. (2017). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances. Available at: [Link]

-

EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]

-

ResearchGate. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry. Available at: [Link]

-

PubMed Central. (2015). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry. Available at: [Link]

-

PubMed Central. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

-

Pharmaffiliates. Ipidacrine hydrochloride hydrate | CAS No : 118499-70-0. Pharmaffiliates. Available at: [Link]

-

SpringerLink. (2021). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. Journal of the Iranian Chemical Society. Available at: [Link]

- Google Patents. (2014). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. Google Patents.

-

PubChem. Ipidacrine Hydrochloride Hydrate. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

-

Wikipedia. 2-Aminothiazole. Wikipedia. Available at: [Link]

-

MDPI. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. Available at: [Link]

-

PubMed. (1979). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Biomedical Mass Spectrometry. Available at: [Link]

-

PubMed. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

ResearchGate. (2023). Clinically important drugs containing the 2-amino-thiazol-4-yl-ethyl moiety claimed in patents. ResearchGate. Available at: [Link]

-

Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. Available at: [Link]

-

MDPI. (2018). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). Molbank. Available at: [Link]

Sources

- 1. excli.de [excli.de]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. d-nb.info [d-nb.info]

- 5. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2S | CID 13017673 - PubChem [pubchem.ncbi.nlm.nih.gov]

(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of (2-Amino-1,3-thiazol-4-yl)methanol Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for preparing (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride, a key intermediate in the development of various pharmaceutical agents. We delve into the mechanistic underpinnings of the Hantzsch thiazole synthesis as a primary route and explore an alternative strategy involving the functional group modification of a pre-formed thiazole core. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and comparative data to facilitate informed decisions in process development and scale-up.

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically significant drugs. (2-Amino-1,3-thiazol-4-yl)methanol, in particular, serves as a crucial building block. Its hydrochloride salt form enhances stability and simplifies handling, making it a preferred intermediate in manufacturing settings. For instance, it is a known process-related impurity and potential degradation product of the H2-receptor antagonist, Nizatidine, highlighting its importance in quality control and synthesis design[1]. The synthetic approaches to this molecule are well-established, primarily revolving around the classic Hantzsch thiazole synthesis or the chemical modification of related thiazole derivatives. This guide will elucidate these pathways, focusing on the causality behind experimental choices to provide a deeper understanding beyond simple procedural outlines.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection strategies. The most direct approach involves the formation of the thiazole ring itself, a classic application of the Hantzsch synthesis. An alternative pathway relies on a functional group interconversion, starting from a more readily available, oxidized precursor like 2-amino-1,3-thiazole-4-carboxylic acid.

Caption: Retrosynthetic analysis of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride.

Primary Pathway: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone reaction for the formation of thiazole rings, first described by Arthur Hantzsch in 1887[2]. The reaction condenses an α-haloketone with a thioamide[2][3][4]. For the synthesis of 2-aminothiazoles, thiourea serves as the thioamide component, providing the N-C-S backbone and the C2-amino group.

Mechanistic Rationale

The reaction proceeds through a well-defined mechanism. The sulfur atom of thiourea, acting as a potent nucleophile, attacks one of the electrophilic carbons of 1,3-dichloroacetone in an SN2 reaction, displacing a chloride ion. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. The subsequent dehydration of the resulting hemiaminal intermediate yields the aromatic thiazole ring. This one-pot process is highly efficient and is a widely used method for preparing diverse thiazole derivatives[4][5].

Sources

Introduction: A Critical Building Block in Modern Pharmaceutical Synthesis

An In-depth Technical Guide to (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride (CAS 118355-44-3)

For Researchers, Scientists, and Drug Development Professionals

(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride, identified by CAS Number 118355-44-3, is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. While not an active pharmaceutical ingredient (API) itself, it serves as a crucial, high-value intermediate. Its structure is centered on the 2-aminothiazole core, a moiety recognized as a "privileged structure" in drug discovery.[1][2] This scaffold is present in a wide array of marketed drugs, valued for its ability to form key interactions with biological targets.[3][4] This guide provides a comprehensive technical overview of this compound, covering its chemical properties, synthesis, analytical validation, and its pivotal role in the construction of complex APIs, with a particular focus on its application in the synthesis of third-generation cephalosporin antibiotics like Cefditoren.[5][6]

Section 1: Physicochemical Properties and Structural Analysis

The utility of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride in organic synthesis is rooted in its distinct structural features. The molecule combines a reactive primary amine, a nucleophilic thiazole ring, and a primary alcohol, offering multiple points for synthetic modification. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a solid.

Table 1: Core Physicochemical Properties

| Property | Value |

| CAS Number | 118355-44-3 |

| Molecular Formula | C₄H₇ClN₂OS |

| Molecular Weight | 166.63 g/mol |

| Appearance | Typically a light yellow or off-white crystalline solid |

| Core Structure | 2-Aminothiazole |

| Key Functional Groups | Primary Amine (-NH₂), Primary Alcohol (-CH₂OH), Thiazole Ring |

| Salt Form | Hydrochloride |

The 2-aminothiazole group serves as a versatile pharmacophore, capable of acting as a hydrogen bond donor and acceptor, while the thiazole ring's sulfur and nitrogen atoms can participate in coordination with biological targets.[1][2] The hydroxymethyl group at the 4-position provides a key synthetic handle for elaboration into more complex side chains, a critical feature for its use in antibiotic synthesis.

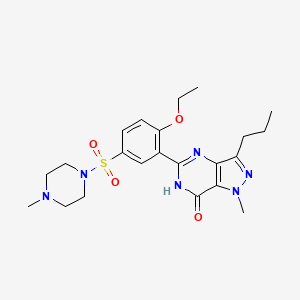

Section 2: The 2-Aminothiazole Scaffold: A Foundation of Modern Therapeutics

The 2-aminothiazole core is not merely a synthetic curiosity; it is a cornerstone of numerous successful drugs across various therapeutic areas. Its prevalence is a testament to its favorable physicochemical properties and its ability to be readily incorporated into diverse molecular architectures. This broad spectrum of activity makes the 2-aminothiazole motif a subject of intense study in medicinal chemistry.[4]

Examples of Marketed Drugs Containing the 2-Aminothiazole Scaffold:

-

Antibiotics: Cefditoren, Cefixime, Ceftizoxime[7]

-

Anti-inflammatory: Meloxicam[3]

-

H₂ Receptor Antagonists: Famotidine[3]

-

Kinase Inhibitors: Dasatinib[2]

-

Dopamine Agonists: Pramipexole[7]

The success of this scaffold is attributed to its rigid, planar structure and its capacity for multi-point binding, making it an ideal anchor for designing potent and selective ligands.[1]

Section 3: Synthesis and Key Synthetic Applications

General Synthesis via Hantzsch Thiazole Synthesis

The foundational method for creating the 2-aminothiazole ring is the Hantzsch synthesis, a classic condensation reaction between an α-haloketone and a thiourea derivative.[7][8] This method is robust, high-yielding, and tolerant of a wide variety of functional groups, making it a workhorse in industrial and academic settings.

The general workflow involves the initial nucleophilic attack of the thiourea sulfur on the α-carbon of the ketone, followed by intramolecular condensation and dehydration to form the aromatic thiazole ring.

Caption: General workflow for Hantzsch 2-aminothiazole synthesis.

Primary Application: Intermediate for Cefditoren

(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride is a well-documented intermediate in the synthesis of Cefditoren Pivoxil, a third-generation oral cephalosporin.[6] In this context, the aminothiazole moiety forms a critical part of the C-7 side chain of the cephalosporin core, which is essential for its broad-spectrum antibacterial activity and stability against β-lactamase enzymes.[6]

The synthesis involves acylating the 7-amino position of the cephem nucleus with an activated derivative of a 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid. The (2-Amino-1,3-thiazol-4-yl)methanol provides the foundational thiazole ring for constructing this essential side chain.

Caption: Role as a key building block in Cefditoren synthesis.

Section 4: Analytical Characterization and Quality Control

Rigorous analytical testing is paramount to confirm the identity, purity, and quality of any synthetic intermediate. For (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride, a combination of spectroscopic and chromatographic methods is employed.

Spectroscopic Profile

The structure of the compound can be unequivocally confirmed by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The expected signals provide a unique fingerprint for the molecule.

Table 2: Expected Spectroscopic Data

| Technique | Region/Shift (ppm or cm⁻¹) | Assignment & Rationale |

| ¹H NMR (DMSO-d₆) | ~7.0-7.5 ppm (br s, 2H) | Protons of the primary amine (-NH₂) |

| ~6.5-6.8 ppm (s, 1H) | Proton on the C5 position of the thiazole ring | |

| ~4.4-4.6 ppm (d, 2H) | Methylene protons of the alcohol (-CH₂OH) | |

| ~5.0-5.5 ppm (t, 1H) | Hydroxyl proton (-OH) | |

| ¹³C NMR (DMSO-d₆) | ~168-170 ppm | C2 of the thiazole ring (bonded to -NH₂) |

| ~145-150 ppm | C4 of the thiazole ring (bonded to -CH₂OH) | |

| ~105-110 ppm | C5 of the thiazole ring | |

| ~55-60 ppm | Carbon of the hydroxymethyl group (-CH₂OH) | |

| FT-IR (KBr Pellet) | 3400-3200 cm⁻¹ (broad) | N-H stretching (amine) and O-H stretching (alcohol) |

| ~1630 cm⁻¹ (strong) | C=N stretching within the thiazole ring | |

| ~1520 cm⁻¹ (strong) | N-H bending (scissoring) of the primary amine | |

| ~1050 cm⁻¹ (strong) | C-O stretching of the primary alcohol |

Note: Exact chemical shifts and peak positions can vary based on the solvent, concentration, and instrument used.[9][10][11][12]

Quality Control Workflow

A typical QC process ensures that each batch of the intermediate meets the required specifications before being used in the subsequent API synthesis steps.

Caption: Standard quality control workflow for a pharmaceutical intermediate.

Section 5: Safety, Handling, and Toxicological Profile

Handling and Storage

As with many reactive chemical intermediates, proper handling is essential. Based on data for the parent 2-aminothiazole and related compounds, (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride should be considered hazardous.[13][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[14]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in a well-ventilated area or a chemical fume hood.[13]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store at room temperature, potentially under an inert atmosphere.[15]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[13]

Toxicological Considerations: The Toxicophore Potential

An important consideration for drug development professionals is the classification of the 2-aminothiazole ring as a potential "toxicophore".[1][2] This means the structure is susceptible to metabolic activation in the body, potentially forming reactive metabolites that can bind to macromolecules and lead to adverse drug reactions. The primary concern is metabolic oxidation of the thiazole ring.[1] While the presence of this moiety does not automatically render a final drug toxic, it warrants careful toxicological evaluation and metabolic profiling during preclinical and clinical development.

Conclusion

(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride (CAS 118355-44-3) is a synthetically versatile and commercially significant intermediate. Its value is derived from the embedded 2-aminothiazole scaffold, a privileged structure that imparts desirable properties to a multitude of APIs. Its primary role as a key building block for third-generation cephalosporins underscores its importance in the production of life-saving medicines. A thorough understanding of its synthesis, analytical profile, and handling requirements is essential for researchers and developers working to incorporate this valuable moiety into the next generation of therapeutics.

References

-

Wikipedia. 2-Aminothiazole. Available at: [Link] [Accessed Jan 17, 2026].

-

Das, B., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. PubMed, 15(2). Available at: [Link] [Accessed Jan 17, 2026].

-

Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library, 6(5):193-207. Available at: [Link] [Accessed Jan 17, 2026].

-

Koperniku, A., et al. (2022). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. Available at: [Link] [Accessed Jan 17, 2026].

-

Das, B., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. ResearchGate. Available at: [Link] [Accessed Jan 17, 2026].

- Google Patents. CN102911134A - Synthesis process for cefditoren pivoxil intermediate.

- Google Patents. Preparation method of cefditoren pivoxil cephalosporins intermediate.

-

The Royal Society of Chemistry. (2017). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Available at: [Link] [Accessed Jan 17, 2026].

- Google Patents. EP0482607B1 - Process of producing 2-aminothiazole.

- Google Patents. CN108084212B - Preparation method of cefditoren pivoxil.

- Google Patents. CN108084212A - A kind of preparation method of Cefditoren pivoxil Cephalosporins.

-

PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). Available at: [Link] [Accessed Jan 17, 2026].

-

Scott, J. D., et al. (2008). 2-amino-1,3-thiazol-4(5H)-ones as potent and selective 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. PubMed, 51(10):2933-43. Available at: [Link] [Accessed Jan 17, 2026].

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link] [Accessed Jan 17, 2026].

- Google Patents. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.

-

ResearchGate. 2-Amino-4-thiazolidinones: Synthesis and Reactions. Available at: [Link] [Accessed Jan 17, 2026].

-

Talele, T. T., et al. (2014). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. Available at: [Link] [Accessed Jan 17, 2026].

-

Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2):181-184. Available at: [Link] [Accessed Jan 17, 2026].

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link] [Accessed Jan 17, 2026].

-

Ayimbila, F., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24:60-81. Available at: [Link] [Accessed Jan 17, 2026].

-

NIH. (2022). 2-Amino-1,3,4-thiadiazoles as Glutaminyl Cyclases Inhibitors Increase Phagocytosis through Modification of CD47-SIRPα Checkpoint. Available at: [Link] [Accessed Jan 17, 2026].

-

MDPI. (2019). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available at: [Link] [Accessed Jan 17, 2026].

-

ResearchGate. Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Available at: [Link] [Accessed Jan 17, 2026].

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. CN102911134A - Synthesis process for cefditoren pivoxil intermediate - Google Patents [patents.google.com]

- 6. medkoo.com [medkoo.com]

- 7. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. file.bldpharm.com [file.bldpharm.com]

A Multi-Technique Approach to the Definitive Structural Elucidation of (2-Amino-1,3-thiazol-4-yl)methanol Hydrochloride

Abstract

The definitive structural characterization of new chemical entities is a cornerstone of drug discovery and development, mandated by regulatory bodies to ensure safety and efficacy.[1][2] (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride is a heterocyclic compound representative of the 2-aminothiazole scaffold, a privileged structure in medicinal chemistry found in numerous approved drugs.[3][4][5] This guide provides an in-depth, field-proven strategy for the unambiguous structural elucidation of this compound, integrating data from orthogonal analytical techniques. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of scientific integrity. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for small molecule characterization.

The Strategic Imperative: An Integrated Analytical Workflow

The structural elucidation of a novel compound is not a linear process but an iterative, synergistic exercise. Relying on a single technique is insufficient; instead, we build a comprehensive and irrefutable body of evidence by combining data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their collective agreement forms a self-validating system. The primary goal is to confirm the elemental composition, identify functional groups, map the precise connectivity of all atoms, and, where applicable, determine the three-dimensional arrangement in the solid state.

Our strategy begins with mass spectrometry to ascertain molecular weight and formula. This is followed by infrared spectroscopy to identify key functional groups. The core of the elucidation lies in a suite of nuclear magnetic resonance experiments to map the molecular skeleton. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the structure in the solid state.

Figure 1: Integrated workflow for structural elucidation.

Mass Spectrometry: Establishing the Molecular Formula

Expertise & Experience: The first step in identifying any unknown is to determine its mass. For a hydrochloride salt, it is crucial to use a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode. This minimizes fragmentation and maximizes the likelihood of observing the protonated molecular ion of the free base [M+H]⁺, from which the molecular formula can be derived. High-Resolution Mass Spectrometry (HRMS) is non-negotiable as it provides the accuracy required to distinguish between isobaric formulas.

Protocol 2.1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50 v/v).

-

Instrumentation: Utilize an ESI-Time-of-Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.

-

Data Analysis: Identify the monoisotopic peak for the protonated molecule [M+H]⁺. Use the instrument software to calculate the elemental composition based on the accurate mass.

Trustworthiness: The experimental mass must be compared to the theoretical mass. The difference, measured in parts-per-million (ppm), serves as a validation metric. A mass error of < 5 ppm provides high confidence in the proposed elemental formula. Thiazole compounds are known to produce abundant molecular ions, which aids in their identification.[6]

| Parameter | Theoretical Value (C₄H₇N₂OS⁺) | Observed Value | Mass Error (ppm) |

| Accurate Mass | 131.02976 | 131.02998 | 1.7 |

Table 1: Exemplary HRMS data for the protonated free base of the target compound.

Further confidence can be gained via tandem mass spectrometry (MS/MS), which involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). The fragmentation pattern provides structural clues. For thiazoles, characteristic fragmentation pathways often involve cleavage of the thiazole ring.[7]

Infrared Spectroscopy: A Fingerprint of Functionality

Expertise & Experience: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[8] The positions of absorption bands are characteristic of specific bond vibrations.[9] For our target molecule, we expect to see characteristic stretches for the amine (N-H), hydroxyl (O-H), C=N, and C-S bonds within the thiazole ring, as well as aromatic C-H bonds. The hydrochloride salt form will also influence the N-H stretching region, often leading to broad absorptions due to the presence of the ammonium ion (-NH₃⁺).

Protocol 3.1: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample (~1 mg) with ~100 mg of dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.[9]

-

Data Analysis: Identify and assign characteristic absorption bands.

Trustworthiness: The presence of expected peaks and the absence of unexpected ones provide a self-validating fingerprint. For instance, the lack of a strong carbonyl (C=O) peak around 1700 cm⁻¹ confirms that the alcohol has not been oxidized to an aldehyde or carboxylic acid.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H (alcohol) and N-H (amine) stretching |

| 3100 - 2800 | Broad | N-H stretching (Ammonium salt -NH₃⁺) |

| ~1630 | Medium | C=N stretching of the thiazole ring |

| ~1550 | Medium | N-H bending vibration |

| ~1050 | Strong | C-O stretching of the primary alcohol |

| ~700 | Medium | C-S stretching |

Table 2: Expected characteristic FTIR absorption bands for (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride.[10][11]

NMR Spectroscopy: Mapping the Atomic Connectivity

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[9] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required to unambiguously assign every proton and carbon and confirm their connectivity. The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is ideal for this molecule because its hygroscopic nature allows for the observation of exchangeable protons (from -OH and -NH₂), which appear as broad singlets and can be confirmed by D₂O exchange.

Figure 2: Logical workflow for NMR data integration.

Protocol 4.1: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of DMSO-d₆. Vortex until fully dissolved.[9]

-

¹H NMR: Acquire a standard 1D proton spectrum. Note the chemical shifts (δ), integrals (proton count), and multiplicities (splitting patterns).

-

¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum to identify the number of unique carbon environments.

-

2D COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to identify protons that are coupled to each other (typically on adjacent carbons).

-

2D HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom.

-

D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. Protons attached to heteroatoms (O-H, N-H) will exchange with deuterium and their signals will disappear, confirming their assignment.

Trustworthiness & Data Interpretation: The combination of these experiments provides a self-validating dataset.

-

¹H NMR: We expect to see a singlet for the thiazole ring proton (H5), a singlet (or doublet if coupled to OH) for the methylene protons (-CH₂OH), a broad singlet for the hydroxyl proton (-OH), and a broad singlet for the amine protons (-NH₂).

-

¹³C NMR: We expect four distinct carbon signals: C2 (amino-substituted), C4 (methanol-substituted), C5 (ring CH), and the methylene carbon (-CH₂OH).

-

COSY: Will show no correlation for the isolated H5 proton but would reveal any coupling between the -CH₂- and -OH protons if resolved.

-

HSQC: Will definitively link the H5 proton signal to the C5 carbon signal and the methylene proton signal to the methylene carbon signal.

| Assignment | ¹H NMR (δ, ppm, multiplicity) | ¹³C NMR (δ, ppm) | HSQC Correlation | COSY Correlation |

| -NH₂ | ~7.2 (br s, 2H) | - | No | No |

| H5 | ~6.8 (s, 1H) | ~108 | Yes | No |

| -OH | ~5.5 (br s, 1H) | - | No | Possible with CH₂ |

| -CH₂OH | ~4.5 (s, 2H) | ~58 | Yes | Possible with OH |

| C2 | - | ~170 | No | - |

| C4 | - | ~150 | No | - |

Table 3: Predicted NMR assignments for (2-Amino-1,3-thiazol-4-yl)methanol in DMSO-d₆. Note: Exact chemical shifts can vary.

Single-Crystal X-ray Crystallography: The Unambiguous Proof

Expertise & Experience: While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray diffraction offers the "gold standard" of proof. It provides a precise three-dimensional map of electron density in the solid state, revealing the exact atomic positions, bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[12][13] This technique is definitive and leaves no ambiguity about the compound's constitution and conformation in the crystal lattice.

Protocol 5.1: X-ray Crystallography

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of a saturated solution in a solvent system like ethanol/water or isopropanol is a common starting point.

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

-

Data Analysis: Analyze the final structure to confirm connectivity, stereochemistry, and intermolecular packing. The final refinement statistics (e.g., R-factor) indicate the quality of the model.

Trustworthiness: The solved crystal structure is a self-validating result. The connectivity map derived from X-ray data must perfectly match the one deduced from NMR spectroscopy. The elemental composition must agree with the formula determined by HRMS. The presence of functional groups and intermolecular hydrogen bonds observed in the crystal structure should be consistent with the data from FTIR spectroscopy.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.5460 |

| b (Å) | 4.9289 |

| c (Å) | 18.3516 |

| β (°) | 120.307 |

| Volume (ų) | 1135.92 |

| Z | 4 |

| R-factor | < 0.05 |

Table 4: Representative single-crystal X-ray diffraction data for a related thiazole derivative.[12][14] Note: These values are illustrative.

Conclusion: A Synthesis of Orthogonal Data

References

- Benchchem. Application Notes & Protocols: NMR and IR Analysis of Thiazole Compounds.

- Clarke, G. M., et al. "Studies in mass spectrometry. Part VII. Mass spectra of thiazoles." Journal of the Chemical Society B: Physical Organic, 1967.

- Guella, G., et al. "Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives." Semantic Scholar.

- Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives.

- Mohamed, M. S., et al. "Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives." ResearchGate, 2011.

- Reva, I., et al. "Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies." MDPI, 2020.

- S-Pact. Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy.

- Universal Print. Synthesis and Evaluation of 2-Aminothiazole Derivative.

- ChemicalBook. Thiazole(288-47-1) 1H NMR spectrum.

- Arjunan, V., et al. "FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole." PubMed, 2012.

- Al-Masoudi, N. A. "H.NMR Spectrum of Thiazole Amide Compound {1}." ResearchGate.

- Vimala, P., et al. "reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers." ResearchGate, 2020.

- Bakhtiiarov, I., et al. "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy." PubMed Central, 2023.

- El-Metwaly, N., et al. "New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking." MDPI, 2019.

- Abuelizz, H. A., et al. "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery." PubMed Central, 2021.

- ResearchGate. The observed Raman spectrum (a) of 2-aminothiazole in saturation....

- ChemicalBook. 2-Aminothiazole (96-50-4) IR Spectrum.

- Khalifa, M. E. "Recent Developments and Biological Activities of 2-Aminothiazole Derivatives." Acta Chimica Slovenica, 2018.

- European Medicines Agency. ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological).

- The Pink Sheet. ICH REQUIREMENTS FOR QUALIFICATION OF IMPURITIES IN NEW MOLECULAR ENTITIES SHOULD APPLY TO GENERIC AND OTC DRUGS, FDA AD HOC ADVISORY CMTE. AGREES. 1993.

- Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS.

- U.S. Food and Drug Administration. Guidance for Industry Q3A Impurities in New Drug Substances.

- Macedonian Journal of Chemistry and Chemical Engineering. Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. 2014.

- National Institutes of Health. 3-(2-Methylamino-1,3-thiazol-4-yl)-2H-chromen-2-one.

- European Medicines Agency. Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan.

- PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1).

- ResearchGate. Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. 2014.

- European Medicines Agency. ich harmonised tripartite guideline specifications: test procedures and acceptance criteria.

- National Institutes of Health. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol.

- ResearchGate. 2-Amino-4-thiazolidinones: Synthesis and Reactions. 2015.

- ResearchGate. Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate. 2013.

- MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. 2021.

- SpringerLink. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli.

- National Institutes of Health. Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one.

- Benchchem. (2-((Dimethylamino)methyl)thiazol-4-yl)methanol | 78441-69-7.

- Santa Cruz Biotechnology. {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol | CAS 78441-69-7.

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. fda.gov [fda.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. universalprint.org [universalprint.org]

- 11. mdpi.com [mdpi.com]

- 12. 3-(2-Methylamino-1,3-thiazol-4-yl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ema.europa.eu [ema.europa.eu]

- 16. database.ich.org [database.ich.org]

The 2-Aminothiazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activities and Evaluation of 2-Aminothiazole Derivatives

Authored by: A Senior Application Scientist

Abstract

The 2-aminothiazole moiety represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] This technical guide provides an in-depth exploration of the diverse biological activities exhibited by 2-aminothiazole derivatives, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, discuss structure-activity relationships, and provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of these promising compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both a comprehensive overview and practical insights to accelerate the discovery of novel therapeutics based on the versatile 2-aminothiazole core.

The 2-Aminothiazole Core: A Foundation for Diverse Bioactivity

The 2-aminothiazole ring is a five-membered heterocyclic system containing both sulfur and nitrogen atoms. This unique structural and electronic arrangement allows it to act as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions.[2][3] Its ability to serve as a bioisostere for other aromatic and heterocyclic systems further enhances its utility in drug design.[4] A testament to its therapeutic importance is its presence in clinically used drugs such as the kinase inhibitor Dasatinib and the antibiotic Cefdinir.[1] The broad spectrum of biological activities associated with 2-aminothiazole derivatives underscores the immense potential of this scaffold in addressing a range of human diseases.[5][6]

Anticancer Activity: Targeting the Hallmarks of Malignancy

2-Aminothiazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[7] Their mechanisms of action are diverse and target several key pathways involved in cancer progression.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of 2-aminothiazole derivatives are often attributed to their ability to inhibit various protein kinases, enzymes that play a critical role in cell signaling and proliferation.[7][8] Notably, derivatives have been developed as potent inhibitors of:

-

Tyrosine Kinases: Including Src, Abl, and Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[4][8]

-

Serine/Threonine Kinases: Such as Aurora kinases and Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[4]

-

Phosphatidylinositol 3-kinases (PI3Ks): Key components of a signaling pathway that promotes cell survival and growth.[4][8]

Beyond kinase inhibition, some 2-aminothiazole derivatives have been shown to induce apoptosis (programmed cell death), inhibit angiogenesis (the formation of new blood vessels that supply tumors), and interfere with DNA replication and repair mechanisms.[7][9]

Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway

A frequently implicated pathway in the anticancer activity of 2-aminothiazole derivatives is the PI3K/Akt/mTOR pathway.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminothiazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment

A crucial first step in evaluating the anticancer potential of novel 2-aminothiazole derivatives is to determine their cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[10][11]

MTT Assay Protocol

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.[10] Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified incubator with 5% CO2.[10]

-

MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[10]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11] The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting cell viability against the compound concentration.[12]

Table 1: Exemplary Cytotoxicity Data for a Hypothetical 2-Aminothiazole Derivative (Compound X)

| Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (A549) |

| 0.1 | 98.5 ± 2.1 | 97.2 ± 3.4 |

| 1 | 85.3 ± 4.5 | 82.1 ± 5.0 |

| 10 | 52.1 ± 3.8 | 48.9 ± 4.2 |

| 50 | 15.7 ± 2.9 | 12.5 ± 2.1 |

| 100 | 5.2 ± 1.5 | 4.8 ± 1.1 |

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. 2-Aminothiazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[13][14]

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial mechanisms of 2-aminothiazole derivatives are varied. In bacteria, some derivatives have been shown to inhibit essential enzymes involved in cell wall synthesis or DNA replication.[15] For instance, molecular docking studies have suggested that MurB, an enzyme involved in peptidoglycan biosynthesis, is a potential target for some 2-aminothiazole compounds.[15] In fungi, derivatives may disrupt the integrity of the cell membrane or inhibit enzymes crucial for fungal survival, such as CYP51 (lanosterol 14α-demethylase).[15]

Experimental Protocol: Antimicrobial Susceptibility Testing

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17]

Broth Microdilution Assay Protocol

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium. The turbidity should be adjusted to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 2-aminothiazole derivative in the broth medium.[17]

-

Inoculation: Add a standardized volume of the microbial inoculum to each well.[18] Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[16][17] This can be assessed visually or by using a microplate reader to measure turbidity.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. 2-Aminothiazole derivatives have exhibited promising anti-inflammatory properties.[2][5]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of 2-aminothiazole derivatives are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[19][20] These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[19] By inhibiting these enzymes, 2-aminothiazole derivatives can reduce the production of these pro-inflammatory molecules, thereby alleviating inflammation. Some derivatives have also been shown to suppress the production of pro-inflammatory cytokines.

Experimental Protocol: In Vitro Anti-inflammatory Assessment

A common and straightforward in vitro assay to screen for anti-inflammatory activity is the albumin denaturation assay.[21][22] This assay is based on the principle that protein denaturation is a hallmark of inflammation.

Albumin Denaturation Assay Protocol

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the 2-aminothiazole derivative.

-

Control: Prepare a control solution containing the same components but with 2 mL of distilled water instead of the derivative solution.

-

Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

-

Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.[21]

-

Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.[21]

-

Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neurons. 2-Aminothiazole derivatives have shown potential as neuroprotective agents, capable of mitigating neuronal damage.[5][23]

Mechanism of Action: Combating Neuronal Stress

The neuroprotective effects of 2-aminothiazole derivatives are multifaceted. They have been shown to protect neurons from excitotoxicity, a process of nerve cell damage or death when levels of the neurotransmitter glutamate are excessively high.[24] Additionally, some derivatives exhibit antioxidant properties, scavenging harmful reactive oxygen species (ROS) that contribute to oxidative stress, a key factor in neurodegeneration.[25][26] Furthermore, certain 2-aminothiazole compounds have been found to inhibit the aggregation of proteins like tau, which is a pathological hallmark of Alzheimer's disease.[23]

Experimental Protocol: In Vitro Neuroprotection Assay

An established in vitro model to assess neuroprotection involves inducing oxidative stress in a neuronal cell line, such as SH-SY5Y, and then evaluating the protective effect of the test compound.[24][27]

Glutamate-Induced Excitotoxicity Assay Protocol

-

Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a suitable medium.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the 2-aminothiazole derivative for a specified time (e.g., 1-2 hours).

-

Induction of Excitotoxicity: Expose the cells to a neurotoxic concentration of glutamate (e.g., 100 µM) for a defined period (e.g., 15 minutes).[24]

-

Post-treatment and Incubation: Remove the glutamate-containing medium and add fresh medium with the 2-aminothiazole derivative. Incubate for 24-48 hours.

-

Cell Viability Assessment: Assess cell viability using an appropriate method, such as the MTT assay or the lactate dehydrogenase (LDH) assay, which measures cell membrane integrity.[24] An increase in cell viability in the presence of the derivative compared to the glutamate-only control indicates a neuroprotective effect.

Synthesis of 2-Aminothiazole Derivatives: The Hantzsch Thiazole Synthesis

The most common and versatile method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1][28] This reaction involves the condensation of an α-halocarbonyl compound with a thiourea or a related thioamide derivative.[29]

Caption: The Hantzsch synthesis of 2-aminothiazoles.

General Experimental Protocol for Hantzsch Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea (1.1 equivalents) in a suitable solvent, such as ethanol or isopropanol.

-

Reaction Conditions: Heat the reaction mixture to reflux for a specified period (typically 2-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the pure 2-aminothiazole derivative. The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.[28]

Conclusion and Future Perspectives

The 2-aminothiazole scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, targeting key molecular pathways implicated in cancer, infectious diseases, inflammation, and neurodegeneration. The synthetic accessibility of this scaffold, primarily through the robust Hantzsch synthesis, allows for the generation of diverse chemical libraries for high-throughput screening.

Future research in this area will likely focus on the rational design of more potent and selective 2-aminothiazole derivatives, guided by a deeper understanding of their interactions with specific biological targets. The exploration of novel therapeutic applications and the development of derivatives with improved pharmacokinetic and safety profiles will be crucial for translating the therapeutic potential of this privileged scaffold into clinical reality.

References

-

World Health Organization. (2021). Antimicrobial resistance. [Link]

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-16. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-16. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]

-

Hendricks, O., et al. (2017). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE. [Link]

-

Microbiology Note. (2024). Antimicrobial Susceptibility Test methods ; Definition and Types. YouTube. [Link]

-

Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

-

Wikipedia. (2024). Antibiotic sensitivity testing. [Link]

-

INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

-

Scilit. (2020). Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. [Link]

-

Glamočlija, J., et al. (2015). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 940-946. [Link]

-

Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. [Link]

-

Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 128-139. [Link]

-

Jagdale, B. S., & Adole, V. A. (2015). Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation. International Journal for Pharmaceutical Research Scholars, 4(3), 46-49. [Link]

-

Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. World Journal of Pharmaceutical Research, 6(17), 128-139. [Link]

-

Kamal, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(6), 1289-1315. [Link]

- Google Patents. (2014).

-

ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

-

Garbayo, E., et al. (2018). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. International Journal of Molecular Sciences, 19(11), 3563. [Link]

-

Ghaffari, H., et al. (2014). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Medicinal Plants Research, 8(17), 656-662. [Link]

-

Tan, S. H., et al. (2018). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. International Journal of Molecular Medicine, 42(4), 1846-1856. [Link]

-

Wan, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 209, 112953. [Link]

-

Krátký, M., et al. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 25(23), 5709. [Link]

-

Pereira, C. V., et al. (2022). An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. Pharmaceutics, 14(11), 2419. [Link]

-

Li, Y., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. Acta Pharmaceutica Sinica B, 12(4), 1636-1668. [Link]

-

Kim, Y. S., et al. (2019). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Marine Drugs, 17(11), 606. [Link]

-

Liyanage, T., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Journal of Food Quality, 2018, 9363578. [Link]

-

Krings, L., et al. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions, 103, 223-228. [Link]

-

Hashemi, S. A., et al. (2020). In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer. Molecules, 25(24), 5908. [Link]

-

Maqbool, A., et al. (2020). Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. Brazilian Journal of Biology, 82, e240316. [Link]

-

Han, S. T., et al. (2025). Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. ResearchGate. [Link]

-

ResearchGate. (2021). Design, synthesis and identification of novel substituted 2-amino thiazole analogues as potential anti-inflammatory agents targeting 5-lipoxygenase. [Link]

-

JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro. YouTube. [Link]

-

National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

De Vos, K. J., et al. (2011). Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. Journal of Medicinal Chemistry, 54(16), 5868-5877. [Link]

-

Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]

-

National Institutes of Health. (2019). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

-

Kumar, S., et al. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 1(8), 67-71. [Link]

-

ResearchGate. (2025). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. [Link]

-

Venkatesh, P., & Pandeya, S. N. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 1(2), 133-138. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scielo.br [scielo.br]

- 12. mdpi.com [mdpi.com]

- 13. jocpr.com [jocpr.com]

- 14. ijpsr.com [ijpsr.com]

- 15. tandfonline.com [tandfonline.com]

- 16. mdpi.com [mdpi.com]

- 17. integra-biosciences.com [integra-biosciences.com]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 22. cetjournal.it [cetjournal.it]

- 23. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. derpharmachemica.com [derpharmachemica.com]

- 29. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of (2-Amino-1,3-thiazol-4-yl)methanol Hydrochloride: An In-depth Technical Guide

Introduction

(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted aminothiazole, it serves as a versatile building block for the synthesis of a wide array of biologically active molecules. The precise structural elucidation of this compound is paramount for its effective utilization in research and development, ensuring the integrity and reproducibility of synthetic pathways. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data for unambiguous characterization.

This technical guide offers a comprehensive analysis of the spectroscopic signature of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride. Moving beyond a mere listing of data, this document delves into the causal relationships between the molecule's structure and its spectral output. It is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret and leverage this data effectively. The protocols and interpretations presented herein are grounded in established principles and validated through data from analogous chemical structures, ensuring a robust and reliable scientific narrative.

Molecular Structure and Spectroscopic Overview

The structural features of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride dictate its characteristic spectroscopic properties. The molecule comprises a 2-aminothiazole core, substituted at the 4-position with a hydroxymethyl group. The hydrochloride salt form influences the electronic environment, particularly of the amino group and the thiazole ring nitrogen.

Caption: General experimental workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. For (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride, Electrospray Ionization (ESI) in positive ion mode is a suitable technique.

Predicted Mass Spectrum Data

-

Molecular Ion: The free base has a molecular weight of approximately 144.19 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 145.05.

-

Major Fragments: Fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for alcohols include the loss of water (-18 Da) and for compounds with benzylic-like groups, cleavage of the bond adjacent to the ring.

Plausible Fragmentation Pathway

Caption: Plausible ESI-MS fragmentation pathway.

Experimental Protocol: Mass Spectrometry Data Acquisition (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a methanol/water mixture.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Operate the mass spectrometer in positive ion mode.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300).

-

To obtain fragmentation data, perform a product ion scan (MS/MS) on the molecular ion peak (m/z 145.05).

-

-

Data Processing: The data system will generate the mass spectrum, plotting ion intensity versus m/z.

Conclusion